6-Propyl-1H-pyrrolo[2,3-B]pyridine
Description
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
6-propyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H12N2/c1-2-3-9-5-4-8-6-7-11-10(8)12-9/h4-7H,2-3H2,1H3,(H,11,12) |
InChI Key |
VGRQLRBWNZAXCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C1)C=CN2 |
Origin of Product |
United States |
Preparation Methods
Alkylation Strategies
The propyl substituent at the 6-position can be introduced via alkylation of an appropriate pyrrolo[2,3-b]pyridine intermediate. One approach involves:
- Starting from 1H-pyrrolo[2,3-b]pyridine derivatives,
- Bromination at the 6-position using brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane at controlled temperatures (0 °C to room temperature),
- Followed by nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce the propyl group.
Suzuki Coupling
A well-established method for introducing alkyl or aryl groups onto the pyrrolo[2,3-b]pyridine core is the Suzuki-Miyaura cross-coupling reaction. This involves:
- Preparation of a 6-bromo-1H-pyrrolo[2,3-b]pyridine intermediate,
- Coupling with propylboronic acid or its derivatives,
- Using catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II),
- In a solvent system of dioxane and water,
- With potassium carbonate as a base,
- Reaction temperature maintained around 80 °C to reflux for 1 to 16 hours.
This method offers high regioselectivity and good yields, making it suitable for synthesizing 6-propyl derivatives.
Alternative Alkylation via Organolithium Reagents
Another approach involves:
- Generation of a lithiated intermediate at the 6-position by treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78 °C to -40 °C),
- Subsequent reaction with alkyl halides such as propyl bromide to install the propyl group.
This method requires stringent anhydrous conditions and low temperatures to control regioselectivity and avoid side reactions.
Bromination and Functional Group Transformations
Selective bromination at the 6-position is a critical step that precedes alkylation. Typical conditions include:
- Use of bromine or NBS in organic solvents like chloroform or dichloromethane,
- Reaction times from 10 minutes up to several hours,
- Temperature control from 0 °C to room temperature to optimize selectivity and yield.
Subsequent functional group transformations, such as tosylation or further substitutions, can be performed to modify the intermediate for enhanced reactivity or purification purposes.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination at 6-position | NBS or Br2, triethylamine (base) | CHCl3, DCM, or THF | 0 °C to RT | 10 min to 1 hour | 60-80 | Selective monobromination |
| Suzuki Coupling | Propylboronic acid, Pd(dppf)Cl2 catalyst | Dioxane/water (2.5:1) | 80 °C to reflux | 1-16 hours | 65-75 | High regioselectivity and functional group tolerance |
| Lithiation & Alkylation | LDA, propyl bromide | THF | -78 °C to -40 °C | 30 min to 2 hours | 50-70 | Requires anhydrous, inert atmosphere |
Research Findings and Optimization
- Suzuki coupling has been demonstrated to provide robust access to 6-substituted pyrrolo[2,3-b]pyridines with diverse alkyl groups, including propyl, with good yields and purity.
- Lithiation followed by alkylation offers an alternative route but demands stricter control of reaction conditions to avoid poly-substitution or decomposition.
- Bromination selectivity is crucial; over-bromination or substitution at undesired positions can be minimized by controlling reagent stoichiometry and reaction temperature.
- Use of phase-transfer catalysts such as tetrabutylammonium hydrogen sulfate can enhance reaction rates and yields in tosylation and related functionalization steps.
- Purification often involves extraction, ion-exchange resin treatment, and recrystallization to achieve high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 6-Propyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Propyl-1H-pyrrolo[2,3-B]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Propyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activation, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of pyrrolo[2,3-b]pyridine derivatives include substitutions at positions 3, 5, and 4. Below is a comparative analysis:
Biological Activity
6-Propyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C11H12N2
- Molecular Weight: 176.23 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds within the pyrrolo[2,3-b]pyridine class can inhibit key signaling pathways involved in cancer progression and inflammation.
- Fibroblast Growth Factor Receptor (FGFR) Inhibition:
- Antitumor Activity:
Biological Activity Overview
Case Study 1: Anticancer Properties
A study conducted by Su et al. reported the synthesis and evaluation of various pyrrolo[2,3-b]pyridine derivatives. Among these, one derivative showed significant inhibition of breast cancer cell proliferation and migration, supporting its potential as an anticancer agent .
Case Study 2: FGFR Targeting
Another investigation highlighted the ability of a specific pyrrolo[2,3-b]pyridine compound to inhibit FGFR signaling in vitro. This compound not only inhibited cell proliferation but also reduced migration and invasion capabilities of cancer cells .
Pharmacological Applications
The pharmacological potential of this compound extends beyond oncology:
Q & A
Q. What are the common synthetic routes for 6-Propyl-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves halogenation followed by cross-coupling reactions. For example:
- Halogenation : Treating the pyrrolopyridine core with N-iodosuccinimide (NIS) in acetone under ambient conditions introduces halogens at reactive positions .
- Suzuki-Miyaura Coupling : Substituted boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) react with halogenated intermediates using Pd(PPh₃)₄ as a catalyst in a toluene/EtOH/H₂O solvent system at 90–105°C to install substituents at positions 3 and 5 .
- Propyl Group Introduction : Alkylation via NaH/THF with methyl iodide or propyl halides can functionalize the nitrogen at position 1, though regioselectivity must be carefully controlled .
Q. How is the purity and structure of this compound derivatives validated?
- Chromatography : HPLC and LC-MS are used to assess purity, particularly for detecting regioisomeric byproducts .
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns, while IR identifies functional groups like carbonyls introduced during synthesis .
- Elemental Analysis : Validates molecular formula consistency, especially for novel derivatives .
Advanced Research Questions
Q. What strategies enhance regioselectivity in Suzuki-Miyaura coupling for 3,5-disubstituted derivatives?
- Boronic Acid Selection : Electron-rich boronic acids (e.g., 3,4-dimethoxyphenyl) improve coupling efficiency at position 5 due to electronic directing effects .
- Catalyst Optimization : Pd(PPh₃)₄ outperforms other catalysts in minimizing homocoupling byproducts .
- Temperature Control : Reactions at 105°C favor cross-coupling over side reactions, as seen in Scheme 2 .
Q. How do substituents at positions 3 and 5 influence kinase inhibition profiles?
- Position 3 : Bulky groups (e.g., benzoyl) enhance selectivity for kinases like BCR-Abl and VEGFR by occupying hydrophobic pockets .
- Position 5 : Electron-withdrawing substituents (e.g., nitro or chloro) increase potency against tyrosine kinases (e.g., FGFR1/3) by improving binding affinity .
- SAR Studies : Derivatives with 4-chlorophenyl at position 5 show 10-fold higher IC₅₀ values against PDGFRβ compared to unsubstituted analogs .
Q. How can contradictory biological activity data be resolved in pharmacological studies?
- Assay Standardization : Use consistent cell lines (e.g., HCT-116 for antitumor screening) and controls to minimize variability .
- Metabolic Stability Testing : Assess cytochrome P450 interactions to identify false negatives due to rapid degradation .
- Structural Confirmation : Re-analyze active compounds via X-ray crystallography to rule out regioisomeric contamination .
Q. What methods optimize reaction yields for large-scale synthesis?
- Solvent Screening : Dioxane/water mixtures improve solubility of boronic acids in Suzuki reactions .
- Microwave Assistance : Reduces reaction times for cyclization steps (e.g., from 12 hours to 30 minutes) .
- Purification : Flash chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) effectively isolates products .
Methodological Challenges
Q. How to introduce a propyl group at position 6 without side reactions?
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate position 6, followed by quenching with propyl iodide .
- Protection/Deprotection : Temporarily protect position 1 with a tert-butoxycarbonyl (Boc) group to avoid N-alkylation .
Q. What in vitro models are recommended for evaluating antitumor activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
